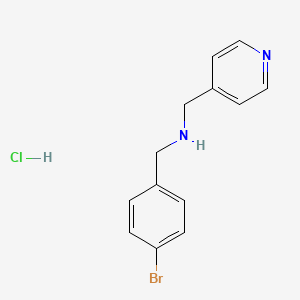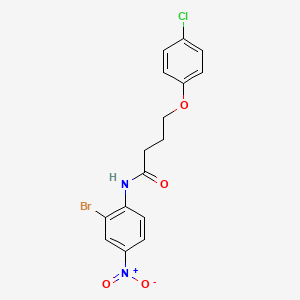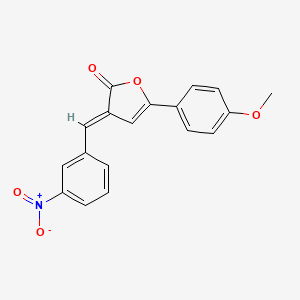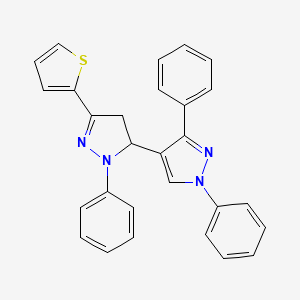
(4-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride, commonly known as 4-BBMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the development of novel drugs for the treatment of various diseases. In
作用機序
The mechanism of action of 4-BBMA is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling pathways. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-BBMA has various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of 4-BBMA is its unique chemical structure, which makes it a promising candidate for drug development. Its ability to modulate various molecular targets in the body also makes it a valuable pharmacological tool for studying cellular signaling pathways. However, one of the limitations of 4-BBMA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4-BBMA. One area of interest is the development of novel drugs based on its chemical structure for the treatment of various diseases. Another area of interest is the investigation of its mechanisms of action and molecular targets in the body. Additionally, researchers are exploring new synthesis methods to improve the yield and purity of the compound. Finally, studies are needed to determine the safety and efficacy of 4-BBMA in vivo and in clinical trials.
In conclusion, 4-BBMA is a promising compound with potential therapeutic applications. Its unique chemical structure and properties make it a valuable tool for drug development and pharmacological research. Further studies are needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.
合成法
The synthesis of 4-BBMA involves the reaction of 4-bromobenzyl chloride and 4-pyridinylmethylamine in the presence of a suitable base and solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 4-BBMA hydrochloride salt. The synthesis method has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
4-BBMA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Researchers have also investigated its use as a pharmacological tool for studying the function of certain receptors and enzymes in the body.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-8,16H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKWCMZGKHEHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5189810.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189817.png)
![4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5189819.png)

![3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5189840.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)

![7-[(4-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B5189867.png)
![2-amino-4'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5189876.png)


![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)
![4-[(3-bromobenzoyl)amino]butanoic acid](/img/structure/B5189903.png)
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
